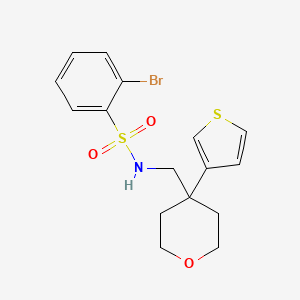

2-bromo-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide

Description

2-Bromo-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a bromo substituent at the 2-position of the benzene ring and a tetrahydro-2H-pyran moiety substituted with a thiophen-3-yl group. The tetrahydro-2H-pyran ring (a six-membered oxygen-containing heterocycle) and thiophene (a sulfur-containing aromatic ring) may influence solubility, metabolic stability, and target binding. While direct pharmacological data for this compound is unavailable in the provided evidence, its structural features align with sulfonamides studied for applications in medicinal chemistry, such as kinase inhibition or antimicrobial activity .

Properties

IUPAC Name |

2-bromo-N-[(4-thiophen-3-yloxan-4-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18BrNO3S2/c17-14-3-1-2-4-15(14)23(19,20)18-12-16(6-8-21-9-7-16)13-5-10-22-11-13/h1-5,10-11,18H,6-9,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPMYOMFYXONEAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CNS(=O)(=O)C2=CC=CC=C2Br)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BrNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Bromo-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 410.3 g/mol. The structure includes a benzenesulfonamide moiety, a bromine atom, and a thiophene ring fused with a tetrahydropyran unit. These structural components contribute to its reactivity and potential interactions with biological targets.

Research indicates that compounds similar to 2-bromo-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide often interact with various biological receptors and enzymes. The thiophene ring is known to engage in π-π interactions and can modulate receptor activity, while the sulfonamide group may enhance binding affinity through hydrogen bonding.

Antimicrobial Activity

A study focusing on sulfonamide derivatives reported that compounds with similar structures exhibited significant antimicrobial activity against various bacterial strains. This suggests that 2-bromo-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide could possess similar properties, potentially making it a candidate for antibiotic development.

Anticancer Potential

Recent investigations have highlighted the anticancer properties of certain benzenesulfonamide derivatives. The inhibition of specific enzymes involved in cancer cell proliferation was observed, indicating that this compound may also exert cytotoxic effects on tumor cells through similar pathways.

| Activity Type | Potential Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Cytotoxic effects on tumor cells |

Case Studies

- Antimicrobial Efficacy : A case study evaluated the efficacy of various sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with thiophene substitutions showed enhanced activity compared to traditional sulfonamides.

- Cytotoxicity Assay : In vitro assays using cancer cell lines demonstrated that derivatives similar to 2-bromo-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide exhibited IC50 values in the micromolar range, suggesting significant potential for further development as anticancer agents.

Research Findings

Recent studies have focused on optimizing the synthesis of this compound to enhance yield and purity. Various synthetic routes have been explored, including:

- Formation of Thiophene Ring : Utilizing Paal-Knorr synthesis for efficient thiophene formation.

- Coupling Reactions : Employing nucleophilic substitution reactions to link the tetrahydropyran moiety with the benzenesulfonamide core.

Optimizing these synthetic pathways is crucial for producing compounds with enhanced biological activity.

Comparison with Similar Compounds

Research Findings and Implications

- Synthetic Routes : The synthesis of similar sulfonamides (e.g., ) often involves coupling reactions (e.g., Suzuki-Miyaura for aromatic systems) and acid-catalyzed cyclization for heterocycles .

- Structure-Activity Relationships (SAR) :

- Bromo and fluoro substituents may improve target affinity but reduce metabolic stability.

- Oxygen-containing rings (e.g., tetrahydro-2H-pyran) balance lipophilicity and solubility, critical for oral bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.